TrkA Inhibitory Potency: 27-Fold Improvement Over the Closest Symmetrical Bis-Pyrazolyl Urea Analog
N,N-bis(5-pyrazoyl)urea derivative 1 inhibits recombinant human TrkA with an IC₅₀ of 100 nM in a TR-FRET LanthaScreen Eu kinase binding assay [1]. The closest symmetrical bis-pyrazolyl urea analog—1,3-bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea (US9896447, Compound 3)—displays an IC₅₀ of 2,700 nM in a DiscoverX PathHunter cell-based TrkA functional assay [2]. This represents a 27-fold potency advantage for the target compound, attributable to its uniquely substituted pyrazole rings, including the electron-withdrawing trifluoromethyl group absent in the comparator.
| Evidence Dimension | TrkA inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM |
| Comparator Or Baseline | 1,3-bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea IC₅₀ = 2,700 nM |
| Quantified Difference | 27-fold greater potency (2,700 / 100) |
| Conditions | Target: TR-FRET LanthaScreen Eu kinase binding assay (recombinant His-tagged human TrkA); Comparator: DiscoverX PathHunter cell-based functional assay (U2OS cells expressing TrkA) |
Why This Matters
For procurement, the 27-fold potency differential means that the target compound achieves equivalent TrkA target engagement at substantially lower concentrations, reducing the amount of compound required per assay and potentially minimizing off-target effects at higher dosing.
- [1] BindingDB Entry BDBM50197618 (CHEMBL3901030). TrkA IC₅₀ = 100 nM; TR-FRET LanthaScreen Eu Kinase Binding Assay. https://www.bindingdb.org/ View Source
- [2] BindingDB Entry BDBM373086: 1,3-bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea (US9896447, Compound 3). TrkA IC₅₀ = 2,700 nM; DiscoverX PathHunter functional assay. https://www.bindingdb.org/ View Source
